molecular formula C9H17NO2 B3255217 Isopropyl piperidine-4-carboxylate CAS No. 251638-86-5

Isopropyl piperidine-4-carboxylate

Cat. No. B3255217
CAS RN: 251638-86-5
M. Wt: 171.24 g/mol
InChI Key: DCYUJGGJVYIWAG-UHFFFAOYSA-N
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Description

Isopropyl piperidine-4-carboxylate is a derivative of piperidine . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Synthesis Analysis

The synthesis of piperidine derivatives has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In biosynthesis, D1-piperideine 4 plays a key role as a common intermediate giving rise to a variety of piperidine-based natural alkaloids .


Molecular Structure Analysis

The molecular structure of piperidine derivatives is complex and varies based on the specific derivative .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Scientific Research Applications

Inhibition of Sterol Biosynthesis

Isopropyl piperidine-4-carboxylate derivatives have been found to inhibit sterol biosynthesis. A study demonstrated that 2-Isopropyl-4-dimethylamino-5-methylphenyl-1-piperidine carboxylate methyl chloride inhibits the incorporation of (14)C-mevalonate into sterols in tobacco seedlings and rat liver preparations, leading to the accumulation of squalene-2,3-epoxide, an intermediate in sterol biosynthesis (Douglas & Paleg, 1972).

Cholinesterase Inhibition in Plant Tissues

Another application of isopropyl piperidine-4-carboxylate compounds is in the inhibition of cholinesterase activity in plant tissues. The compound 2-Isopropyl-4-dimethylamino-5-methylphenyl-1-piperidine carboxylate methyl chloride was shown to inhibit cholinesterase in mung bean roots at concentrations that retard growth and inhibit secondary root development in bean seedlings (Riov & Jaffe, 1973).

Structural Analysis and Hydrogen Bonding

Studies on the structural analysis of 4-piperidinecarboxylic acid derivatives reveal insights into their hydrogen bonding and molecular assembly. This is significant in understanding their interaction in various biological systems. For example, zwitterionic 4-piperidinecarboxylic acid monohydrate forms a three-dimensional assembly of hydrogen bonds, providing a template for understanding molecular interactions (Delgado, Mora, & Bahsas, 2001).

Synthesis and Pharmaceutical Research

Isopropyl piperidine-4-carboxylate and its derivatives are also pivotal in the synthesis of various pharmaceutical compounds. For instance, the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors involves derivatives of isopropyl piperidine-4-carboxylate, showcasing their utility in the development of new pharmaceutical agents (Huard et al., 2012).

Future Directions

Piperidines and their derivatives continue to be an area of active research, with more than 7000 piperidine-related papers published during the last five years . Future research will likely continue to explore the synthesis, functionalization, and pharmacological application of these compounds .

properties

IUPAC Name

propan-2-yl piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7(2)12-9(11)8-3-5-10-6-4-8/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYUJGGJVYIWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl piperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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